molecular formula C20H21Cl2N5O B12183267 N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B12183267
M. Wt: 418.3 g/mol
InChI Key: XHIIQSGAZUILBQ-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide . This name is derived through the following hierarchical analysis:

  • Parent structure : The piperidine ring serves as the core, with substitutions at positions 1 and 4.
  • Substituents :
    • At position 1: A 6-chloropyridazin-3-yl group.
    • At position 4: A carboxamide group (-CONH2) linked to a 2-(5-chloro-1H-indol-3-yl)ethyl chain.
  • Indole component : The indole moiety features a chlorine atom at position 5 and an ethyl group at position 3.

Validation of this nomenclature is confirmed by PubChem’s computed descriptors (CID 56763121), which align with the structural connectivity shown in its SMILES string:
C1CN(CCC1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C4=NN=C(C=C4)Cl.

Comparative Analysis of Registry Numbers

Registry identifiers distinguish this compound from structural analogs:

Identifier Value Source
PubChem CID 56763121 PubChem
CAS Registry Number 1324079-08-4 PubChem
Alternative CAS 1234423-98-3 Evitachem

The discrepancy in CAS numbers arises from isomeric variations or synthetic batches. For example, Evitachem’s entry (CAS 1234423-98-3) specifies a piperidine-3-carboxamide derivative, whereas PubChem’s entry describes the piperidine-4-carboxamide variant.

Historical Context in Heterocyclic Chemistry Research

Evolution of Piperidine-Indole Hybrid Architectures

Piperidine-indole hybrids have emerged as privileged scaffolds in drug discovery due to their dual capacity for hydrophobic interactions (indole) and conformational flexibility (piperidine). Key milestones include:

  • Early work : The synthesis of simple indole-piperidine conjugates, such as N-acetyl-5-chlorotryptamine (PubChem CID 384240), demonstrated the pharmacological potential of indole alkaloids.
  • Modern advances : Asymmetric organocatalytic methods enabled the construction of bisindole-piperidine carboxylates, as seen in the work of Rinaldo et al. (2014). These methods laid the groundwork for synthesizing complex variants like the title compound.

Chloropyridazine Incorporation Strategies in Medicinal Chemistry

The introduction of chloropyridazine into heterocyclic systems serves multiple purposes:

  • Electronic modulation : Chlorine atoms enhance electron-withdrawing effects, improving binding affinity to target proteins.
  • Bioisosteric replacement : Pyridazine rings often replace benzene or pyridine moieties to optimize metabolic stability.

In the title compound, the 6-chloropyridazin-3-yl group at position 1 of the piperidine ring likely enhances interactions with aromatic residues in enzymatic binding pockets. This strategy mirrors trends in multicomponent reactions (MCRs) for indole-fused heterocycles, where halogenation improves bioactivity.

Structural and Spectroscopic Characterization

Molecular Formula and Weight

Property Value
Molecular Formula C20H21Cl2N5O
Molecular Weight 418.3 g/mol

Key Spectroscopic Data

  • Infrared (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (indole C=C bending).
  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : δ 7.8–7.6 (pyridazine protons), δ 7.3–6.9 (indole aromatic protons), δ 3.6–2.8 (piperidine and ethyl chain protons).

Properties

Molecular Formula

C20H21Cl2N5O

Molecular Weight

418.3 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H21Cl2N5O/c21-15-1-2-17-16(11-15)14(12-24-17)5-8-23-20(28)13-6-9-27(10-7-13)19-4-3-18(22)25-26-19/h1-4,11-13,24H,5-10H2,(H,23,28)

InChI Key

XHIIQSGAZUILBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C4=NN=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both indole and pyridazine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C20H21Cl2N5O, with a molecular weight of approximately 418.3 g/mol. The presence of chlorine atoms is notable, as they often enhance biological activity through various mechanisms including increased lipophilicity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer research. Its potential applications include:

  • Antiproliferative Activity : The compound has shown promising results in inhibiting cell growth in various cancer cell lines.
  • Kinase Inhibition : It may act as an inhibitor for specific kinases involved in tumor proliferation.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of related compounds and derivatives. For instance, a series of 5-chloro-indole derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against various cancer cell lines, indicating strong antiproliferative properties. Notably, one derivative outperformed the reference drug erlotinib in terms of potency against pancreatic and breast cancer cell lines .

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)Cancer Cell Lines Tested
3e29Panc-1, MCF-7, A-549
Erlotinib33Panc-1, MCF-7, A-549
3b74Panc-1
4a62MCF-7

The mechanism by which this compound exerts its effects is still under investigation. However, structural studies suggest that it interacts with key amino acid residues within target proteins, potentially forming hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site.

Interaction Studies

Research indicates that the indole moiety may engage in π-stacking interactions within the hydrophobic pockets of target proteins, while the chlorine atoms could participate in halogen bonding with critical amino acids . Such interactions are essential for inhibiting pathways associated with cancer proliferation.

Case Studies and Comparative Analysis

A comparative analysis with similar compounds reveals that the unique combination of indole and pyridazine structures in this compound may confer distinct pharmacological activities. For example:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Compound AIndole core with methoxy groupAnti-inflammatory
Compound BIndole core with acetic acidPotential anti-cancer
N-(2-(5-chloro...)Indole & pyridazine moietiesAntiproliferative

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares key structural elements and hypothesized biological implications:

Compound Name Core Structure Substituents Molecular Features Potential Applications References
Target Compound Piperidine-4-carboxamide - 5-Chloroindole (ethyl-linked)
- 6-Chloropyridazine
Enhanced aromatic stacking; chloro groups improve metabolic stability Neurological modulation (serotonergic targets), antiviral (speculative)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide - Naphthalene
- 4-Fluorobenzyl
Increased lipophilicity; broad-spectrum binding SARS-CoV-2 inhibition (reported activity)
1-(6-Chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide (CAS 1324059-94-0) Piperidine-4-carboxamide - 2-Methoxyphenyl (ethyl-linked)
- 6-Chloropyridazine
Methoxy group enhances solubility; chloropyridazine for target affinity Unspecified (structural analog)
N-(2-(1H-Indol-3-yl)ethyl)-1-cyclopentyl-6-methyl-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1324098-61-4) Pyrazolo[3,4-b]pyridine - Cyclopentyl
- 6-Methyl
Rigid heterocycle; cyclopentyl for conformational control Kinase inhibition (speculative)

Functional Implications

  • Chlorinated Aromatic Systems: The target compound’s 5-chloroindole and 6-chloropyridazine may improve binding to hydrophobic pockets in enzymes or receptors compared to non-halogenated analogs (e.g., methoxyphenyl in CAS 1324059-94-0) .
  • Piperidine vs.
  • Substituent Effects : The naphthalene group in SARS-CoV-2 inhibitors enhances hydrophobic interactions, critical for viral protease binding, while the target’s indole system may favor neurotransmitter receptor engagement .

Preparation Methods

Nucleophilic Aromatic Substitution

The piperidine ring is functionalized at the 4-position with a carboxylic acid group, while the 1-position is substituted with a 6-chloropyridazine moiety. A representative protocol involves:

Starting Material : Piperidine-4-carboxylic acid tert-butyl ester
Reagent : 3,6-Dichloropyridazine
Conditions :

  • Base : Cesium carbonate (3.0 equiv)

  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane

  • Temperature : 100–120°C

  • Time : 12–18 hours

Mechanism : The secondary amine of piperidine attacks the electron-deficient C3 position of 3,6-dichloropyridazine, displacing chloride.

Yield : 65–78%

Deprotection of tert-Butyl Ester

The tert-butyl protecting group is removed under acidic conditions:

  • Reagent : Hydrochloric acid (4M in dioxane)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 40–60°C

  • Time : 2–4 hours

Yield : >90%

Synthesis of 2-(5-Chloro-1H-indol-3-yl)ethylamine

Friedel-Crafts Alkylation of 5-Chloroindole

Starting Material : 5-Chloroindole
Reagent : Ethylene oxide or 2-chloroethylamine hydrochloride
Conditions :

  • Catalyst : Aluminum chloride (AlCl₃)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Time : 6–12 hours

Yield : 50–60%

Reductive Amination (Alternative Route)

For higher purity, a reductive amination approach is employed:
Starting Material : 5-Chloroindole-3-acetaldehyde
Reagent : Ammonium acetate
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
Solvent : Methanol
Temperature : Room temperature
Time : 24 hours

Yield : 70–75%

Amide Bond Formation

Carboxylic Acid Activation

The 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is activated using:

  • Activation Reagent : HATU (1.2 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Solvent : DMF or dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Time : 30 minutes

Coupling with 2-(5-Chloro-1H-indol-3-yl)ethylamine

Conditions :

  • Molar Ratio : 1:1.1 (acid:amine)

  • Solvent : DMF

  • Temperature : Room temperature

  • Time : 12–24 hours

Workup : The reaction mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: 5–10% methanol in DCM).

Yield : 60–68%

Alternative Synthetic Routes

One-Pot Suzuki-Miyaura Coupling

A patent-derived method (WO2015067782A1) employs palladium-catalyzed coupling for simultaneous piperidine-pyridazine assembly:

  • Catalyst : Pd₂(dba)₃ (0.05 equiv)

  • Ligand : Xantphos (0.2 equiv)

  • Base : Potassium phosphate (3.0 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 100°C (microwave irradiation)

  • Time : 1 hour

Yield : 55–60%

Microwave-Assisted Cyclization

For accelerated synthesis, microwave irradiation is applied during the amide coupling step:

  • Temperature : 150°C

  • Time : 1 hour

  • Yield : Comparable to conventional methods (62%)

Analytical and Purification Methods

Chromatography

  • Normal Phase : Silica gel (230–400 mesh) with methanol/DCM gradients

  • Reverse Phase : C18 columns using acetonitrile/water (+0.1% TFA)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridazine-H), 7.65 (d, J = 8.4 Hz, 1H, indole-H), 3.45–3.55 (m, 4H, piperidine-CH₂).

  • LC-MS : m/z = 418.3 [M+H]⁺.

Comparative Analysis of Methods

Method Yield Time Key Advantage
Conventional Amidation60–68%24hHigh purity, scalable
Suzuki-Miyaura Coupling55–60%1hRapid, fewer steps
Microwave-Assisted62%1hEnergy-efficient, high throughput

Challenges and Optimization

  • Solubility Issues : The indole ethylamine intermediate exhibits limited solubility in polar solvents, necessitating DMF or DMSO for reactions.

  • Byproducts : Residual palladium in coupling reactions is mitigated via Celite filtration and EDTA washes.

  • Scale-Up : Batch sizes >100 g require controlled addition of HATU to prevent exothermic reactions .

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